3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline
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Overview
Description
The compound “3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline” is a quinoline derivative . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds .
Synthesis Analysis
The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . Protodeboronation of pinacol boronic esters is a method used in organic synthesis . This method allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular formula of the compound is C25H21ClFN3O2S . The average mass is 481.970 Da and the monoisotopic mass is 481.102692 Da .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of pinacol boronic esters is a reaction utilized in the synthesis of quinoline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include a molecular weight of 481.970 Da . More detailed physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Organic Synthesis
This compound can be used in organic synthesis . For example, it can be used in the catalytic protodeboronation of pinacol boronic esters . This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes .
Medicinal Chemistry
The compound has potential applications in medicinal chemistry . Indole derivatives, which this compound is a part of, have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Antiviral Research
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-HIV Research
Indole derivatives have also been used in anti-HIV research . A series of novel indolyl and oxochromenyl xanthenone derivatives were reported and their molecular docking studies were performed as an anti-HIV-1 .
Liquid Crystal Research
The compound can be used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
Leukotriene B4 Receptor Agonists
It can also be used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF2N3O2S/c26-17-1-8-21(9-2-17)34(32,33)24-16-29-23-10-5-19(28)15-22(23)25(24)31-13-11-30(12-14-31)20-6-3-18(27)4-7-20/h1-10,15-16H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVIIVXIDXFTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=C(C=C5)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline |
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